N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the Propanamide Side Chain: The propanamide side chain can be introduced through a nucleophilic substitution reaction involving the quinazolinone core and a suitable propanamide derivative.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the 4-methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6-chloro-2-phenyl-4(3H)-quinazolinone share structural similarities.
Propanamide Derivatives: Compounds such as N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide are structurally related.
Uniqueness
N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is unique due to the specific combination of the quinazolinone core, the propanamide side chain, and the 4-methylphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-6-8-14(9-7-13)20-17(22)10-11-21-12-19-16-5-3-2-4-15(16)18(21)23/h2-9,12H,10-11H2,1H3,(H,20,22) |
InChI Key |
UWLROEZUPGJZEV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.